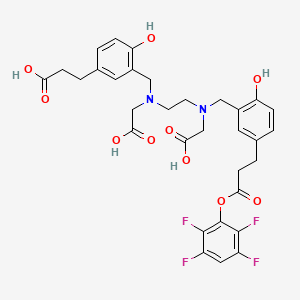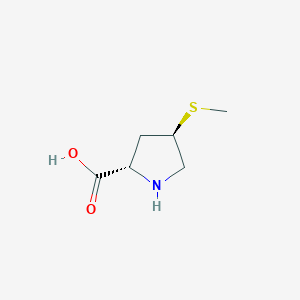![molecular formula C10H8ClNO2 B12864899 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Compounds with oxidized functional groups.
Reduction Products: Compounds with reduced functional groups.
Aplicaciones Científicas De Investigación
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation through specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Similar structure but lacks the chloromethyl group.
2-(6-Chlorobenzo[d]oxazol-2-yl)ethan-1-amine: Contains an amine group instead of an ethanone group.
Uniqueness
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to its chloromethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
1-[6-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,5H2,1H3 |
Clave InChI |
FVMHLKKWZDURPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)




![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)

